REACTION_CXSMILES
|
[Br:1][C:2]1[N:7]=[C:6]([CH2:8][OH:9])[CH:5]=[CH:4][C:3]=1[O:10][C:11]([CH3:15])([C:13]#[CH:14])[CH3:12]>C1(C)C=CC=CC=1>[Br:1][C:2]1[N:7]=[C:6]([CH2:8][OH:9])[CH:5]=[C:4]2[CH:14]=[CH:13][C:11]([CH3:15])([CH3:12])[O:10][C:3]=12
|
Control Type
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AMBIENT
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated under vacuum
|
Type
|
CUSTOM
|
Details
|
the residue purified by column chromatography (silica gel, EA:Hex 1:3-1:2)
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Name
|
|
Type
|
|
Smiles
|
BrC=1N=C(C=C2C1OC(C=C2)(C)C)CO
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |